3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a nitrobenzo[d]thiazolyl moiety, and a pyridinylmethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate halogenated precursor to form the 4-fluorophenylthio intermediate.
Introduction of the Nitrobenzo[d]thiazolyl Group: This step involves the condensation of the thioether intermediate with 6-nitrobenzo[d]thiazole-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with 2-chloromethylpyridine in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.
Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions for aromatic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Amines: From reduction of the nitro group.
Substituted Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the nitrobenzo[d]thiazolyl moiety suggests possible applications in antimicrobial or anticancer therapies, as similar structures have shown such activities .
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is likely multifaceted, involving interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiazole ring may intercalate with DNA, disrupting cellular processes. The fluorophenyl group can enhance binding affinity to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- 3-((4-bromophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Uniqueness
Compared to its analogs, 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide may exhibit distinct biological activities due to the presence of the fluorine atom, which can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S2/c23-15-4-7-18(8-5-15)31-12-10-21(28)26(14-16-3-1-2-11-24-16)22-25-19-9-6-17(27(29)30)13-20(19)32-22/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLSBVOBTCMMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.